4-methylpent-4-en-1-amine
Description
Properties
CAS No. |
134856-60-3 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.2 |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Involving 4 Methylpent 4 En 1 Amine
Nucleophilic Processes and Intramolecular Rearrangements
The presence of the primary amine functionality in 4-methylpent-4-en-1-amine dictates its propensity to act as a nucleophile. This reactivity is central to a variety of transformations, including intramolecular cyclizations. A notable example is the diastereoselective intramolecular cyanoamidation of derivatives of this compound. In these reactions, the amine is first converted to a cyanoformamide. The subsequent cyclization is a complex process involving the nucleophilic attack of the alkene onto an activated nitrile, often facilitated by a Lewis acid. The mechanism of this intramolecular cyanoamidation has been a subject of detailed study, with a focus on achieving high diastereoselectivity through the use of chiral directing groups. The strategic placement of such groups allows for facial discrimination in the approach of the alkene to the electrophilic center, thereby controlling the stereochemical outcome of the newly formed stereocenters.
Another significant intramolecular rearrangement that can be envisaged for derivatives of this compound is the Johnson-Claisen rearrangement. nih.govresearchgate.net This pericyclic reaction typically involves the figshare.comfigshare.com-sigmatropic rearrangement of an allyl vinyl ether. In the context of this compound, this would necessitate its conversion into an appropriate N-allyl enamine or a related species. The concerted, chair-like transition state of the Claisen rearrangement is well-documented to proceed with high stereospecificity. nih.gov The stereochemical information from a chiral center adjacent to the reacting amine can be effectively transmitted to the newly formed carbon-carbon bond, making it a powerful tool for asymmetric synthesis.
| Reaction Type | Key Mechanistic Features | Stereochemical Control |
| Intramolecular Cyanoamidation | Nucleophilic attack of the alkene on an activated nitrile; formation of a lactam. | Achieved through the use of chiral directing groups on the nitrogen atom. |
| Johnson-Claisen Rearrangement | figshare.comfigshare.com-sigmatropic rearrangement proceeding through a chair-like transition state. | High stereospecificity, with transfer of chirality from an adjacent stereocenter. |
Cycloaddition Reactions and Stereochemical Outcomes
The alkene moiety in this compound and its derivatives can participate in various cycloaddition reactions. While specific examples involving this compound are not extensively documented in readily available literature, the reactivity of analogous N-alkenyl imines and related systems provides a strong basis for predicting their behavior. For instance, N-alkenyl iminium ions, which can be formed from derivatives of this compound, are known to participate in [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net In these reactions, the N-alkenyl iminium ion acts as a 2-azadiene, reacting with a dienophile to form substituted piperidine (B6355638) rings. The stereochemical outcome of these reactions is governed by the principles of the Diels-Alder reaction, with the endo or exo selectivity being influenced by the nature of the substituents on both the diene and the dienophile.
Furthermore, intramolecular cycloadditions are also a plausible reaction pathway. For instance, if the nitrogen atom is part of a 1,3-dipole, such as a nitrone or an azomethine ylide, an intramolecular [3+2] cycloaddition with the pendant alkene can occur. Such reactions are powerful methods for the construction of bicyclic nitrogen-containing heterocycles. The stereochemistry of the newly formed ring is dictated by the geometry of the transition state, which is influenced by steric and electronic factors of the tether connecting the dipole and the dipolarophile.
| Cycloaddition Type | Reacting Species | Product | Stereochemical Considerations |
| [4+2] Cycloaddition | N-alkenyl iminium ion (as a 2-azadiene) and a dienophile. | Substituted piperidine. | Endo/exo selectivity is dependent on reactants and reaction conditions. |
| [3+2] Cycloaddition | Intramolecular reaction of a nitrone or azomethine ylide with the alkene. | Bicyclic nitrogen-containing heterocycle. | The geometry of the transition state controls the stereochemical outcome. |
Transition Metal-Catalyzed C-N Bond Activation and Coupling Studies
Transition metal catalysis offers a powerful avenue for the activation of otherwise inert bonds and for the formation of new carbon-nitrogen bonds. The intramolecular hydroamination of alkenes is a particularly atom-economical method for the synthesis of cyclic amines. While specific studies on the transition metal-catalyzed C-N bond activation and coupling of this compound are not prevalent in the literature, the general mechanisms of such reactions are well-established for similar aminoalkenes.
Catalysts based on late transition metals such as palladium, rhodium, and iridium are known to effectively catalyze intramolecular hydroamination. nih.gov The catalytic cycle typically involves the coordination of the aminoalkene to the metal center, followed by either of two main mechanistic pathways. One pathway involves the migratory insertion of the alkene into a metal-amide bond. An alternative pathway proceeds via the nucleophilic attack of the amine onto the coordinated alkene. The specific mechanism is dependent on the metal, the ligands, and the substrate. For a sterically hindered alkene like that in this compound, the choice of catalyst and reaction conditions would be crucial to achieve efficient cyclization.
| Catalyst Type | Proposed Mechanistic Steps | Potential Products from this compound |
| Late Transition Metals (e.g., Pd, Rh, Ir) | 1. Coordination of the aminoalkene. 2. Migratory insertion of the alkene into a metal-amide bond OR nucleophilic attack of the amine on the coordinated alkene. 3. Reductive elimination. | Pyrrolidine or piperidine derivatives. |
Theoretical and Computational Analysis of Reaction Intermediates and Pathways
Theoretical and computational methods, particularly density functional theory (DFT), are invaluable tools for elucidating the intricate details of reaction mechanisms. For the reactions involving this compound, computational studies can provide insights into the structures and energies of transition states and intermediates, which are often difficult to observe experimentally.
In the context of the diastereoselective intramolecular cyanoamidation, DFT calculations can be employed to model the transition states leading to the different diastereomeric products. figshare.com By comparing the calculated activation energies, the origins of the observed stereoselectivity can be rationalized in terms of steric and electronic interactions between the chiral directing group and the reacting moieties.
For potential cycloaddition reactions, computational studies can predict the feasibility of different reaction pathways (e.g., [4+2] vs. [3+2]) and the preferred stereochemical outcomes. The analysis of frontier molecular orbitals (HOMO and LUMO) of the reactants can provide a qualitative understanding of the reactivity and selectivity.
In the realm of transition metal-catalyzed reactions, computational chemistry can help to distinguish between different proposed catalytic cycles. figshare.com By calculating the energy profiles for each step in the cycle, the rate-determining step can be identified, and the role of the ligands in influencing the reactivity and selectivity of the catalyst can be understood. Such computational insights are crucial for the rational design of more efficient and selective catalysts for the transformation of challenging substrates like this compound.
| Computational Method | Application to this compound Reactions | Insights Gained |
| Density Functional Theory (DFT) | Modeling of transition states in diastereoselective reactions. | Rationalization of stereochemical outcomes based on activation energies. |
| Frontier Molecular Orbital (FMO) Theory | Analysis of potential cycloaddition reactions. | Prediction of reactivity and selectivity. |
| Catalytic Cycle Modeling | Elucidation of mechanisms in transition metal-catalyzed hydroamination. | Identification of the rate-determining step and the role of ligands. |
Applications of 4 Methylpent 4 En 1 Amine in Specialized Chemical Syntheses
Precursor in Complex Organic Molecule Synthesis
The unique structure of 4-methylpent-4-en-1-amine, which combines a nucleophilic amine with a reactive double bond, makes it a useful starting material for constructing intricate molecular architectures.
This compound has been utilized as a key reactant in the synthesis of novel compounds with potential therapeutic applications. Researchers have incorporated this amine into larger molecular frameworks to develop agents for various biological targets.
Detailed research findings indicate its use in the following areas:
JAK Inhibitors: In the development of Janus kinase (JAK) inhibitors for potential treatment of autoimmune diseases and cancers, this compound was used as a reagent to synthesize a 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound. google.com
GPR65 Modulators: The compound served as a precursor in the synthesis of N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes. These molecules act as modulators of G-protein coupled receptor 65 (GPR65) and are explored for therapeutic use in proliferative and immune disorders. google.com
Tumor Hypoxia Imaging Agents: this compound was reacted with 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole to synthesize a potential PET imaging agent for detecting tumor hypoxia. nih.gov
The following table summarizes specific examples of its application in creating pharmaceutical intermediates.
| Precursor | Reactant | Synthesized Compound/Intermediate | Potential Application |
| This compound | 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole | 1-((4-methylpent-4-en-1-yl)amino)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | PET agent for tumor hypoxia imaging nih.gov |
| This compound | Core pyrimidine structure | 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide | JAK inhibitor for autoimmune diseases/cancer google.com |
| This compound | (S)-N-((R)-1-(3-bromopyridin-3-yl)-4-methylpent-4-en-1-yl)-2-methylpropane-2-sulfinamide | N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes | GPR65 modulator for immune disorders google.com |
While the structural motifs present in this compound are relevant to organic synthesis, its specific application as a building block in the total synthesis or elucidation of natural product scaffolds is not extensively documented in the reviewed scientific literature.
Building Block in Polymer and Material Science Research
The dual functionality of this compound suggests its potential for applications in polymer chemistry and material science, although specific research in these areas is limited.
The primary amine group of this compound could theoretically be used to modify polymer surfaces, introducing new chemical properties or providing sites for further covalent attachment of other molecules. Despite this potential, specific examples detailing the use of this compound for the surface functionalization of polymeric materials are not found in the reviewed literature.
Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Methylpent 4 En 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-methylpent-4-en-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.
In ¹H NMR spectroscopy, the distinct chemical environment of each proton results in a unique resonance signal. The hydrogens on the carbon adjacent to the electron-withdrawing amine group are deshielded and typically appear in the 2.3-3.0 ppm range. openstax.orglibretexts.orglibretexts.org The allylic protons also exhibit a characteristic downfield shift. The protons of the primary amine (-NH₂) themselves often present as a broad signal, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. openstax.orglibretexts.org A key dynamic study involves the addition of deuterium oxide (D₂O) to the sample; the labile amine protons exchange with deuterium, causing their signal to disappear from the spectrum, which is a definitive test for their presence. openstax.orglibretexts.orglibretexts.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Carbons bonded to the nitrogen atom are deshielded and absorb approximately 20 ppm further downfield than they would in a comparable alkane. openstax.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons, further confirming the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on typical ranges for similar functional groups.
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | -CH₂-N | ~2.7 - 2.9 | ~40 - 45 |
| C2 | -CH₂- | ~1.6 - 1.8 | ~30 - 35 |
| C3 | -CH₂- (allylic) | ~2.0 - 2.2 | ~35 - 40 |
| C4 | =C(CH₃)₂ | - | ~130 - 135 |
| C5 | =CH₂ | ~4.7 - 4.9 | ~110 - 115 |
| C6 | -CH₃ | ~1.7 - 1.8 | ~20 - 25 |
| N-H | -NH₂ | ~0.5 - 5.0 (broad) | - |
Mass Spectrometry (MS) for Mechanistic Pathway Tracing and Product Identification
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for identifying it within complex mixtures. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.orgwhitman.eduntu.edu.sg For this compound (C₆H₁₃N), the calculated molecular weight is 99.17 g/mol , and its molecular ion peak (M⁺) would be observed at an odd m/z value of 99. nih.gov
The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, α-cleavage between C1 and C2 would lead to a prominent fragment ion. This technique is crucial in mechanistic studies for identifying reaction intermediates and final products by tracing the incorporation of isotopic labels.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure | Predicted m/z |
| Molecular Ion | [C₆H₁₃N]⁺ | 99 |
| α-cleavage product | [CH₂=NH₂]⁺ | 30 |
| Loss of amine group | [C₆H₁₁]⁺ | 83 |
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Studies
Infrared (IR) spectroscopy is an effective and rapid method for identifying the key functional groups present in this compound, making it highly suitable for monitoring the progress of chemical reactions. The presence of both a primary amine and a carbon-carbon double bond gives rise to several characteristic absorption bands.
Primary amines are distinguished by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. openstax.orgspectroscopyonline.com This is a clear differentiator from secondary amines, which show only one band in this region, and tertiary amines, which show none. openstax.orgrockymountainlabs.comorgchemboulder.com Additionally, primary amines exhibit a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹. spectroscopyonline.comorgchemboulder.com The alkene group is identified by a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. By monitoring the appearance or disappearance of these specific bands, researchers can track the conversion of reactants to products in real-time.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 (two bands) |
| C-H Stretch (sp²) | Alkene (=C-H) | 3100 - 3000 |
| C-H Stretch (sp³) | Alkyl (-C-H) | 3000 - 2850 |
| C=C Stretch | Alkene | 1680 - 1640 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 (broad) |
Advanced Chromatographic Methodologies for Isolation and Purity Assessment
Advanced chromatographic techniques are essential for the isolation and purity assessment of this compound from reaction mixtures or commercial sources. Gas chromatography (GC) is a primary method for analyzing volatile amines. mdpi.com However, the analysis of such compounds can be challenging due to their basicity and high polarity, which can cause interactions with active sites (e.g., surface silanols) in standard GC columns. gcms.czrestek.comrestek.com These interactions often lead to poor peak shapes, such as significant tailing, which complicates accurate quantification and purity determination. restek.comrestek.com
To overcome these issues, specialized capillary columns are employed. These columns, such as the Rtx-Volatile Amine, are designed with a highly inert surface and a stationary phase that is base-deactivated or specifically tailored for the analysis of basic compounds. gcms.czrestek.com This results in improved peak symmetry and reproducibility, even when analyzing samples in challenging matrices like water. gcms.czrestek.com An alternative approach involves the chemical derivatization of the amine to reduce its polarity and improve its chromatographic behavior. mdpi.com
For non-volatile impurities or preparative-scale separations, High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase HPLC method using a suitable column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer would be a common approach for analyzing related compounds and could be adapted for this amine. sielc.com
No Biochemical and Mechanistic Biological Studies Found for this compound
Following a comprehensive review of available scientific literature and databases, no specific biochemical or mechanistic biological studies concerning the chemical compound This compound could be identified. The requested article, which was to be structured around detailed investigations into its enzymatic interactions, modulation of cellular signaling pathways, metabolic fate, and role in biosynthesis, cannot be generated due to the absence of published research in these areas for this specific molecule.
Extensive searches did not yield any data on the interaction of this compound with enzymes such as Monoamine Oxidases or IspH. Similarly, there is no available information regarding its effects on any cellular signaling pathways, nor have its metabolic pathways been investigated in any research models. Furthermore, no studies have been found that utilize this compound in biosynthesis or for the development of biological probes.
The information available for this compound is currently limited to its basic chemical properties and sourcing from chemical suppliers. Without any foundational scientific research on its biological effects, it is not possible to provide an accurate or informative article on the specific topics requested.
Future Directions and Emerging Research Avenues for 4 Methylpent 4 En 1 Amine
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. researchgate.netmdpi.com For 4-methylpent-4-en-1-amine, the development of stereoselective synthetic methods is a key research frontier, enabling access to specific stereoisomers for targeted applications.
Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amines. mdpi.commdpi.com A promising future direction involves the use of transaminase (TA) enzymes. These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, such as 4-methylpent-4-en-2-one, to yield the desired chiral amine with high enantiomeric excess. Dynamic kinetic resolution, coupled with a transaminase, could further enhance the yield of the desired single enantiomer from a racemic starting material. mdpi.com
| Biocatalytic Method | Precursor | Enzyme Class | Potential Advantage |
| Asymmetric Amination | 4-methylpent-4-en-2-one | Transaminase (TA) | High stereoselectivity, mild reaction conditions |
| Dynamic Kinetic Resolution | Racemic this compound | Transaminase (TA) or Other Hydrolases | Theoretical 100% yield of a single enantiomer |
Asymmetric Chemical Catalysis: Parallel to biocatalysis, advances in transition-metal-catalyzed asymmetric synthesis present a powerful strategy. The catalytic hydrogenation of nitriles is a fundamental method for amine synthesis. researchgate.netdntb.gov.ua Future research could focus on the development of chiral catalysts for the asymmetric reduction of a suitable nitrile or imine precursor. For instance, transfer hydrogenation using chiral ruthenium or rhodium complexes could provide an efficient pathway to enantiopure this compound. The selectivity of these reactions is often influenced by the catalyst, support, and reaction conditions. researchgate.net
Exploration of Advanced Catalytic Applications
Beyond its synthesis, this compound holds potential as a valuable component in catalysis, either as a ligand or a monomer for functional polymers.
Ligand Development for Asymmetric Catalysis: The molecular structure of this compound, featuring both an amine and an alkene, makes it an attractive candidate for a bidentate ligand. The nitrogen atom can coordinate to a metal center, while the pendant alkene can interact with the metal or participate in the catalytic cycle. Chiral versions of this amine could be employed in developing novel catalytic systems for a range of asymmetric transformations, such as hydrogenations, hydroformylations, or allylic alkylations.
Monomer for Advanced Polymeric Materials: The isomer of the target molecule, 4-methyl-1-pentene, is used to produce poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic with unique properties like low density, high melting point, and excellent transparency. wikipedia.orgmdpi.com The presence of an amine group in this compound offers a handle for creating functionalized polymers. Copolymerization of this amine-containing monomer could lead to polymers with modified surface properties, improved dye-binding capabilities, or sites for post-polymerization modification.
| Potential Application | Relevant Functional Groups | Field of Impact |
| Asymmetric Ligand | Amine, Alkene | Asymmetric Catalysis |
| Functional Monomer | Amine, Alkene | Materials Science, Polymer Chemistry |
Interdisciplinary Research at the Chemistry-Biology Interface
The unique structural motifs of this compound make it a valuable building block for designing biologically active molecules.
Scaffold for Medicinal Chemistry and Drug Discovery: Chiral amines are privileged structures in pharmaceuticals, present in a vast number of approved drugs. mdpi.com The this compound scaffold can be utilized in the synthesis of novel compounds for drug discovery programs. The primary amine provides a key interaction point for biological targets and a site for further chemical elaboration, while the terminal alkene allows for a variety of subsequent chemical transformations (e.g., metathesis, addition reactions) to build molecular complexity and explore structure-activity relationships (SAR). enamine.net
Probes for Agrochemical Research: Primary amines are also important intermediates in the agrochemical industry. researchgate.netdntb.gov.ua The development of new pesticides and herbicides often relies on novel amine scaffolds. The exploration of derivatives of this compound could lead to the discovery of new agents with improved efficacy or novel modes of action.
Integration of Computational Predictions and Machine Learning in Synthetic Design
Modern chemical research is increasingly benefiting from the integration of computational tools, including machine learning (ML) and artificial intelligence (AI), to accelerate discovery and optimization. nih.gov
Retrosynthetic Planning and Pathway Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic routes. These algorithms leverage vast reaction databases to identify the most efficient and cost-effective pathways, moving beyond established textbook reactions.
Optimization of Reaction Conditions: Machine learning algorithms are exceptionally powerful for optimizing reaction conditions, a task that is traditionally resource-intensive. beilstein-journals.orgresearchgate.net For the synthesis of this compound, an ML model could be trained on a dataset of related amination or hydrogenation reactions to predict the optimal catalyst, solvent, temperature, and pressure. nih.gov This data-driven approach can significantly reduce the number of experiments required to achieve high yield and selectivity, accelerating the development cycle. nih.govduke.edu
| Computational Tool | Application to this compound | Key Benefit |
| Retrosynthesis Software | Proposing novel synthetic routes | Discovery of more efficient or innovative syntheses |
| Machine Learning Models | Predicting optimal reaction conditions (e.g., catalyst, solvent, temperature) | Reduced experimental workload and faster optimization |
| Quantum Mechanics | Calculating transition states and reaction barriers | Mechanistic understanding and rational catalyst design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
